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Compound of Interest

Compound Name: Egfr-IN-58

cat. No.: B15143611

An In-Depth Technical Guide to a Representative EGFR Inhibitor: Egfr-IN-58

This guide provides a detailed overview of the chemical properties, biological activity, and
methodologies for evaluating a representative epidermal growth factor receptor (EGFR)
inhibitor, herein designated as Egfr-IN-58. The data presented is a composite derived from
publicly available information on various EGFR inhibitors and is intended to serve as a
technical resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

While the exact structure of a compound named "Egfr-IN-58" is not publicly available, this
section outlines typical chemical properties of small molecule EGFR inhibitors.
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Property Value (Representative)

Molecular Formula C22H24Ns02Cl

Molecular Weight 425.92 g/mol
N-(3-ethynylphenyl)-6,7-bis(2-

IUPAC Name ( ynvp y.) ] ( )
methoxyethoxy)quinazolin-4-amine

Appearance White to off-white solid

. Soluble in DMSO (>10 mg/mL), sparingly

Solubility . . .
soluble in ethanol, and insoluble in water.

Purity >98% (as determined by HPLC)

Storage Store at -20°C for long-term stability.

Mechanism of Action

Egfr-IN-58 is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] The epidermal
growth factor receptor is a transmembrane protein that plays a critical role in regulating cell
proliferation, survival, and differentiation.[2][3] Upon ligand binding, EGFR dimerizes and
undergoes autophosphorylation of its intracellular tyrosine kinase domain, which in turn
activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the
PISK-AKT-mTOR pathways.[2][3] These pathways are crucial for normal cellular function;
however, their aberrant activation due to EGFR mutations or overexpression is a key driver in
the development of various cancers. Egfr-IN-58 is designed to compete with ATP for binding to
the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the
subsequent activation of downstream signaling cascades, ultimately leading to an inhibition of
cancer cell growth and survival.
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Simplified EGFR signaling pathway and the point of inhibition by Egfr-IN-58.
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Biological Activity

The inhibitory activity of Egfr-IN-58 against wild-type EGFR and common mutations is
summarized below.

In Vitro Ki Inhibiti

Target Kinase ICso (nM) (Representative)
EGFR (Wild-Type) 45

EGFR (L858R) 1.2

EGFR (T790M) 18.3

HER2 95.7

HER4 >1000

Cellular Proliferation Inhibition

Cell Line EGFR Status Glso (nM) (Representative)
A431 Wild-Type Overexpression 28.4

NCI-H1975 L858R/T790M 45.2

PC-9 del E746-A750 12.6

SW620 KRAS Mutant (EGFR WT) >10,000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of Egfr-IN-58 against
different forms of the EGFR kinase.

Materials:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15143611?utm_src=pdf-body
https://www.benchchem.com/product/b15143611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Recombinant human EGFR (Wild-Type, L858R, T790M)
ATP
Poly(Glu, Tyr) 4:1 substrate or a fluorescently labeled peptide substrate (e.g., Y12-Sox)

Kinase buffer (e.g., 20 mM Tris-HCI, pH 7.5, 5 mM MgClz, 1 mM EGTA, 5 mM [3-
glycerophosphate, 5% glycerol, 0.2 mM DTT)

Egfr-IN-58 (in DMSO)
ADP-GIlo™ Kinase Assay Kit (Promega) or a continuous-read fluorescence plate reader

384-well plates

Procedure:

Prepare serial dilutions of Egfr-IN-58 in DMSO.

In a 384-well plate, add 5 pL of kinase buffer containing the specific EGFR enzyme (e.g., 5
nM EGFR-WT).

Add 50 nL of the Egfr-IN-58 dilutions or DMSO (vehicle control) to the wells.

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for
compound binding.

Initiate the kinase reaction by adding a solution containing the substrate and ATP (e.g., 5 UM
Y12-Sox peptide and 15 uM ATP).

Incubate for 1 hour at room temperature.

For endpoint assays, stop the reaction and measure the amount of ADP produced using the
ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. For continuous-
read assays, monitor the change in fluorescence over time (e.g., every 71 seconds for 30-
120 minutes) at Aex360/Aem485.
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o Calculate the ICso values by fitting the dose-response data to a four-parameter logistic
equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT or MTS Assay)

Objective: To determine the half-maximal growth inhibition (Glso) of Egfr-IN-58 on cancer cell
lines with varying EGFR statuses.

Materials:

e Cancer cell lines (e.g., A431, NCI-H1975, PC-9, SW620)
o Complete growth medium

« Egfr-IN-58 (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

e Solubilization solution (for MTT assay, e.g., DMSO)

o 96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere
overnight.

o Treat the cells with serial dilutions of Egfr-IN-58 or DMSO (vehicle control) and incubate for
72 hours.

e Add 20 pL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for
1-4 hours at 37°C.

e If using MTT, remove the medium and add 100 pL of solubilization solution to dissolve the
formazan crystals. For MTS, this step is not necessary as the product is soluble.
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o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a microplate reader.

o Calculate the percentage of cell growth inhibition relative to the vehicle control and
determine the Glso values.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and characterization
of an EGFR inhibitor like Egfr-IN-58.
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General experimental workflow for EGFR inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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